molecular formula C10H16N2O2 B1672071 Fasoracetam CAS No. 110958-19-5

Fasoracetam

Cat. No.: B1672071
CAS No.: 110958-19-5
M. Wt: 196.25 g/mol
InChI Key: GOWRRBABHQUJMX-MRVPVSSYSA-N
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Description

Fasoracetam is a synthetic nootropic compound that belongs to the racetam family of drugs. It was first discovered in the 1990s by a Japanese pharmaceutical company, Nippon Shinyaku, and has gained attention for its potential cognitive-enhancing properties. This compound is known for its ability to modulate several neurotransmitter systems in the brain, including glutamate, acetylcholine, and gamma-aminobutyric acid (GABA), which are believed to contribute to its cognitive benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fasoracetam is synthesized through a series of chemical reactions involving the condensation of piperidine and pyrrolidinone derivatives. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions. The final product is purified through crystallization or chromatography techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Fasoracetam undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

    Chemistry: Fasoracetam is used as a model compound in chemical research to study the synthesis and reactivity of racetam derivatives.

    Biology: In biological research, this compound is used to investigate its effects on neurotransmitter systems and synaptic plasticity.

    Medicine: this compound has shown promise in the treatment of cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and Alzheimer’s disease. .

    Industry: this compound is used in the development of nootropic supplements and cognitive enhancers.

Comparison with Similar Compounds

Fasoracetam is part of the racetam family, which includes several other compounds with cognitive-enhancing properties. Some similar compounds include:

Uniqueness of this compound

This compound is unique among racetams due to its specific modulation of multiple neurotransmitter systems, including glutamate, acetylcholine, and GABA. This multi-target approach is believed to contribute to its wide range of cognitive benefits and potential therapeutic applications .

Properties

IUPAC Name

(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWRRBABHQUJMX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048855
Record name Fasoracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110958-19-5
Record name Fasoracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110958-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fasoracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110958195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasoracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16163
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fasoracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FASORACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42O8UF5CJB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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